5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse chemical properties and potential applications across various fields. This compound has attracted significant interest due to its unique structure, which features a fusion of isoquinoline and pyridopyrimidine frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of 3,4-Dihydroisoquinoline:
Reagent: Isoquinoline
Reaction: Reduction using catalytic hydrogenation
Conditions: High pressure, presence of a metal catalyst like palladium on carbon (Pd/C).
Step 2: Synthesis of 1,3,6-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione:
Reagent: 2,4-diaminopyrimidine
Reaction: Methylation using methyl iodide (CH3I)
Conditions: Base like potassium carbonate (K2CO3), solvent like dimethylformamide (DMF).
Step 3: Coupling of Intermediate Compounds:
Reagents: 3,4-Dihydroisoquinoline and 1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Reaction: Coupling through nucleophilic substitution or condensation
Conditions: Suitable catalyst and organic solvent.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors for hydrogenation and methylation steps, providing better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Reagent: Potassium permanganate (KMnO4)
Major Products: Oxidized derivatives at specific sites on the molecule.
Reduction:
Reagent: Sodium borohydride (NaBH4)
Major Products: Reduced forms, including conversion of carbonyl groups to alcohols.
Substitution:
Reagent: Halogenated solvents or other nucleophiles
Major Products: Substituted analogues depending on nucleophile used.
Scientific Research Applications
This compound has found applications in:
Chemistry:
Used as a starting material or intermediate in organic synthesis.
Study of its reactivity and stability under various conditions.
Biology:
Exploration of its potential as a ligand in protein binding studies.
Investigating its bioactivity and interaction with biological systems.
Medicine:
Potential drug candidate for its pharmacological properties.
Research in its efficacy and safety in preclinical studies.
Industry:
Utilized in the production of specialized chemicals.
Application in materials science for developing new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Binding Sites: Binds to specific receptors or enzymes depending on its structural conformation.
Pathways Involved: Interacts with cellular signaling pathways, potentially influencing gene expression and protein activity.
Comparison with Similar Compounds
This compound can be compared with others such as:
5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
5-(Isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
4,6-Dimethylpyrido[2,3-d]pyrimidine-2,5(1H,3H)-dione
Uniqueness:
Structural Differences: Introduction of different substituents on the isoquinoline and pyridopyrimidine rings.
Reactivity: Variations in reactivity depending on functional groups and their positions.
Applications: Each compound may have different biological activities and uses, making 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione unique in its specific applications and properties.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-10-20-17-15(18(24)22(3)19(25)21(17)2)16(12)23-9-8-13-6-4-5-7-14(13)11-23/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBSJWWVXERDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCC4=CC=CC=C4C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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